tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate
Description
"tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate" is a carbamate derivative featuring a tert-butyl carbamate group linked to a hexyl chain terminated by a propan-2-ylsulfanyl (isopropyl sulfide) moiety. This structure combines the steric protection of the tert-butyl group with the hydrophobic and moderately reactive sulfide functionality. Such compounds are commonly used as intermediates in organic synthesis, particularly in pharmaceutical and materials science applications, where the tert-butyl group acts as a protective moiety for amines, and the sulfide group may participate in further chemical modifications or contribute to specific material properties.
Properties
Molecular Formula |
C14H29NO2S |
|---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
tert-butyl N-(6-propan-2-ylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C14H29NO2S/c1-12(2)18-11-9-7-6-8-10-15-13(16)17-14(3,4)5/h12H,6-11H2,1-5H3,(H,15,16) |
InChI Key |
RYGNOUNTBPUCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key synthetic route involves:
- Starting with tert-butyl carbamate (Boc-protected amine precursor).
- Reacting it with a suitably functionalized hexyl derivative bearing a sulfanyl substituent.
- Employing nucleophilic substitution or thiol-ene type reactions to introduce the propan-2-ylsulfanyl group on the hexyl chain.
This approach is supported by the synthesis of related compounds such as tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate, where the sulfanyl substituent is an allyl group (prop-2-en-1-yl), which can be further modified to the isopropyl sulfanyl group via hydrogenation or substitution reactions.
Specific Synthetic Route Example
A typical preparation method includes:
Catalytic and Alternative Methods
- Rhodium-catalyzed transfer of carbamates to sulfoxides has been reported for related sulfoximine carbamates, indicating potential for catalytic methods to prepare carbamate derivatives with sulfur substituents.
- Use of bases like sodium hydride or potassium carbonate in DMF facilitates alkylation of tert-butyl carbamate with bromoalkyl intermediates.
Reaction Conditions and Optimization
Solvents and Bases
- Common solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (CH2Cl2).
- Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH).
- Temperature: Typically 25°C to 65°C; some reactions use sealed vessels for elevated temperatures.
Reaction Times
- Alkylation reactions: 4 to 18 hours depending on temperature and reagent concentration.
- Catalytic reactions: 8 hours at 40°C reported for sulfoximine carbamates, which may be adapted for sulfanyl carbamates.
Purification
- Flash chromatography on silica gel using ethyl acetate/hexane mixtures.
- Recrystallization from suitable solvents.
- Removal of residual solvents under vacuum.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Condition | Comments |
|---|---|---|
| Starting material | tert-Butyl carbamate, alkyl bromide derivatives | Commercially available or synthesized |
| Solvent | DMF, THF, CH2Cl2 | Polar aprotic solvents preferred |
| Base | K2CO3, Cs2CO3, NaH | Strong bases facilitate alkylation |
| Temperature | 25–65°C | Mild heating accelerates reaction |
| Reaction time | 4–18 hours | Longer times for complete conversion |
| Catalyst (optional) | Rh2(OAc)4 for sulfoximine analogs | Catalytic methods under mild conditions |
| Purification | Flash chromatography | Ensures high purity |
| Yield | 50–85% | Depends on substrate and conditions |
Research Findings and Notes
- The carbamate group in this compound provides stability and protection for the amine functionality during synthesis.
- The propan-2-ylsulfanyl group enhances lipophilicity and membrane permeability, making the compound useful for biological applications.
- The compound can serve as a versatile intermediate for further functionalization in medicinal chemistry.
- Rhodium-catalyzed carbamate transfer methods offer mild alternatives for synthesizing related sulfoximine carbamates, suggesting potential for catalytic synthesis routes for this compound.
- Alkylation reactions with bromoalkyl carbamates under basic conditions in DMF or THF are well-established and reproducible.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hexyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted hexyl derivatives .
Scientific Research Applications
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hexyl chain and propan-2-ylsulfanyl group contribute to the compound’s lipophilicity and ability to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate" with structurally related carbamates, highlighting key differences in substituents, molecular properties, and applications:
Key Findings from Comparative Analysis:
Structural and Functional Variations: Sulfide vs. Amino Groups: The allyl sulfide derivative () shares the sulfide functionality but differs in reactivity; the allyl group may enable thiol-ene reactions, whereas the isopropyl sulfide in the target compound offers greater steric bulk and oxidative stability . Complex Moieties: Compounds like those in and incorporate aromatic or heterocyclic groups, enhancing their suitability for biomedical applications (e.g., protease-targeting chimeras or nitro-aromatic drug precursors) .
Synthetic Efficiency: Carbamates with tert-butyl protective groups generally exhibit high synthetic yields (e.g., 82–87% in and ), suggesting efficient protocols for similar compounds .
Physicochemical Properties: Molecular Weight and Solubility: The isopropyl sulfide derivative (MW ~273) is smaller and likely more lipophilic than ’s complex carbamate (MW 457.52), which may limit its solubility in aqueous media but enhance membrane permeability in drug design . Stability: The tert-butyl group in all compounds confers hydrolytic stability under basic conditions, while the sulfide group in the target compound may resist oxidation better than allyl or amino analogs .
Safety and Handling: Methylamino-substituted carbamates () pose higher risks (e.g., H318 eye damage), whereas sulfide-containing analogs (e.g., ) likely require standard handling for sulfides (e.g., avoiding strong oxidizers) .
Applications: The target compound’s isopropyl sulfide group may be advantageous in materials science (e.g., hydrophobic coatings) or as a precursor for sulfoxide/sulfone derivatives.
Biological Activity
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate is an organic compound characterized by a unique structure that includes a tert-butyl group, a carbamate moiety, and a hexyl chain with a propan-2-ylsulfanyl substituent. Its molecular formula is , with a molecular weight of approximately 273.44 g/mol. This compound has garnered attention for its potential applications in organic synthesis and biological research due to its reactivity and structural features.
The biological activity of this compound is primarily linked to its ability to interact with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially leading to inhibition or modification of their activity. This interaction is particularly relevant in enzyme mechanism studies and as a probe in biological assays. Additionally, the lipophilicity imparted by the hexyl chain and propan-2-ylsulfanyl group enhances its ability to penetrate biological membranes, making it suitable for various biological applications.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and protein interactions. Its mechanism involves the formation of covalent bonds that inhibit enzymatic activity, which can be crucial for understanding various biochemical pathways.
Enzyme Inhibition Studies
The compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. Such inhibition could have implications for therapeutic strategies targeting diseases characterized by dysregulated nucleotide metabolism .
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase : A study demonstrated that this compound binds effectively to the active site of dihydroorotate dehydrogenase, leading to significant inhibition of enzyme activity. The binding affinity was assessed using molecular docking studies, revealing a favorable interaction profile .
- Protein Interaction Profiling : Another investigation utilized inverse docking techniques to identify potential protein targets for this compound. The results indicated that the compound interacts with multiple proteins involved in metabolic and signaling pathways, suggesting broad applicability in biochemical research .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| tert-butyl (6-iodohexyl)carbamate | Contains iodine, enhancing nucleophilic substitution potential | Inhibitory effects on various enzymes | |
| tert-butyl N-(6-isothiocyanatohexyl)carbamate | Features an isothiocyanate group known for its reactivity | Potential anticancer activity | |
| tert-butyl methyl(prop-2-yn-1-yl)carbamate | Incorporates a propyne moiety | Modulates inflammatory responses |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
